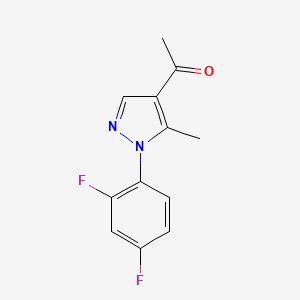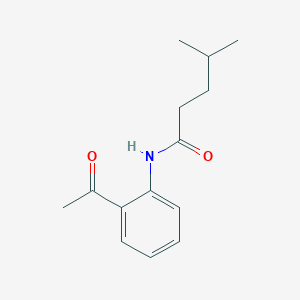
N-(2-acetylphenyl)-4-methylpentanamide
Vue d'ensemble
Description
N-(2-acetylphenyl)-4-methylpentanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound. It was first developed in Russia in the 1990s and has gained popularity in recent years due to its cognitive-enhancing effects.
Applications De Recherche Scientifique
Biochemical Decomposition and Herbicide Analysis
N-(2-acetylphenyl)-4-methylpentanamide and its related compounds have been studied for their biochemical decomposition. Research by Sharabi and Bordeleau (1969) focused on organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound similar to this compound. They identified primary products of decomposition and examined the enzyme responsible for hydrolysis of these compounds (Sharabi & Bordeleau, 1969).
Synthesis and Antibacterial Applications
Filippov et al. (1998) explored the synthesis of the antibiotically active part of agrocin 84, which relates to the chemical structure of this compound. This study highlights the potential of similar compounds in antibiotic synthesis (Filippov et al., 1998).
Anticonvulsant Activity
Robertson et al. (1987) investigated the anticonvulsant activity of compounds structurally related to this compound. Their study provides insights into the potential neurological applications of such compounds (Robertson et al., 1987).
Synthesis and Molecular Analysis
Other studies have focused on the synthesis and molecular analysis of compounds structurally related to this compound. For instance, Al-Shiekh et al. (2004) and Selič & Stanovnik (1997) explored the synthesis of various heterocyclic compounds, offering insights into the diverse chemical applications of similar structures (Al-Shiekh et al., 2004); (Selič & Stanovnik, 1997).
Antimicrobial and Antitumor Properties
Studies by Baranovskyi et al. (2018) and Khalifa & Algothami (2020) explored the antimicrobial and antitumor properties of compounds containing fragments similar to this compound. These studies contribute to understanding the potential medical applications of such compounds (Baranovskyi et al., 2018); (Khalifa & Algothami, 2020).
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDNUNLWQQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



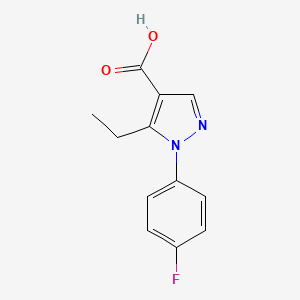
![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)

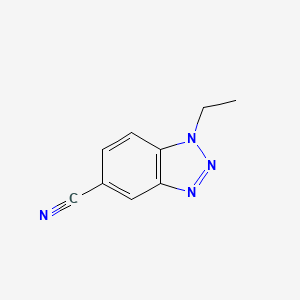


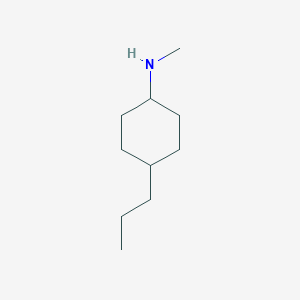
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)
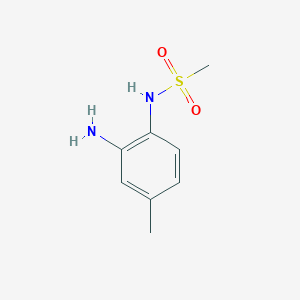
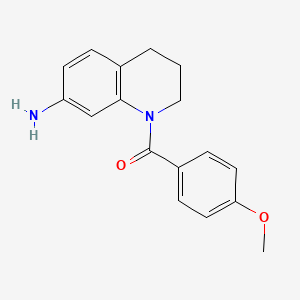
![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)
